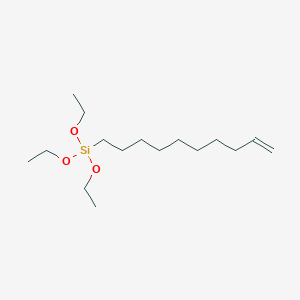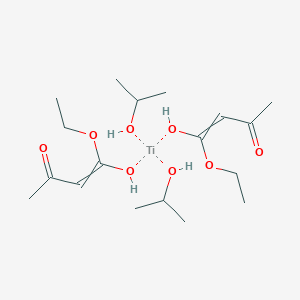
2-(2,2-Dibromoethenyl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dibromoethenyl)-3-methylaniline is an organic compound characterized by the presence of a dibromoethenyl group attached to a methylaniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-3-methylaniline typically involves the reaction of 3-methylaniline with a dibromoethene derivative. One common method involves the use of carbon tetrabromide and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under controlled temperatures, usually between 2-4°C, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are meticulously controlled to maintain the quality and purity of the final product.
化学反応の分析
Types of Reactions
2-(2,2-Dibromoethenyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(2,2-Dibromoethenyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,2-Dibromoethenyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The dibromoethenyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce biological effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
2-(2,2-Dibromoethenyl)furan: Similar in structure but contains a furan ring instead of an aniline group.
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group but different overall structure and applications.
Uniqueness
2-(2,2-Dibromoethenyl)-3-methylaniline is unique due to its specific combination of a dibromoethenyl group with a methylaniline structure
特性
分子式 |
C9H9Br2N |
|---|---|
分子量 |
290.98 g/mol |
IUPAC名 |
2-(2,2-dibromoethenyl)-3-methylaniline |
InChI |
InChI=1S/C9H9Br2N/c1-6-3-2-4-8(12)7(6)5-9(10)11/h2-5H,12H2,1H3 |
InChIキー |
DYZVEHTXOGQYOT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)C=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


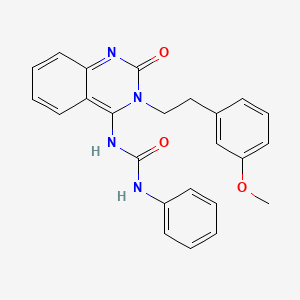
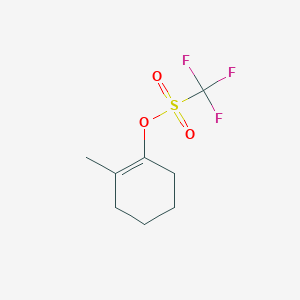
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
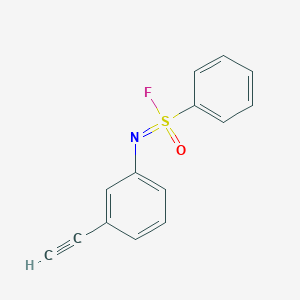
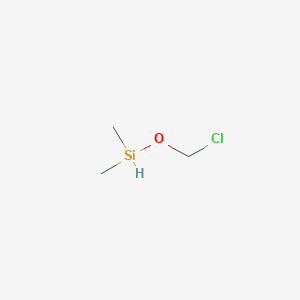
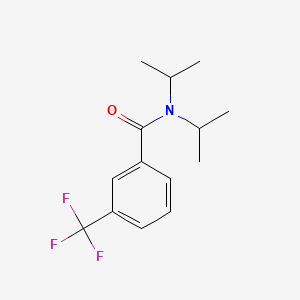
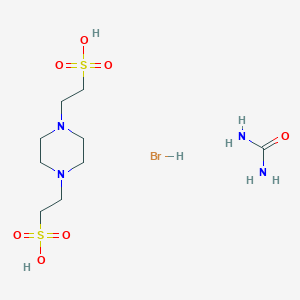
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
